molecular formula C14H16N8 B2882770 N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine CAS No. 2201249-59-2

N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2882770
CAS No.: 2201249-59-2
M. Wt: 296.338
InChI Key: SLZQXEOLYVBWTK-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C14H16N8 and its molecular weight is 296.338. The purity is usually 95%.
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Biological Activity

N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure

The compound features a unique structural framework combining a pyrimidine core with a triazolo-pyridazine moiety and an azetidine ring. The molecular formula is C14H18N6C_{14}H_{18}N_{6} with a molecular weight of approximately 278.34 g/mol. The presence of multiple nitrogen atoms and heterocycles suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A method reported includes the use of azetidine derivatives and triazole intermediates to form the final product through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the triazolo and pyrimidine moieties. For instance:

  • Antibacterial Effects : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests showed minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Antifungal Properties : In addition to antibacterial effects, the compound exhibited antifungal activity against various strains of fungi, suggesting a broad-spectrum antimicrobial profile .

Anticancer Activity

Research indicates that compounds similar to this compound may possess anticancer properties:

  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. This effect was observed in various cancer cell lines including breast and lung cancers .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in disease processes:

  • Phosphodiesterase Inhibition : It has been reported that similar compounds exhibit phosphodiesterase inhibitory activity, which is crucial in regulating intracellular signaling pathways related to inflammation and cancer .

Case Studies

Several case studies have documented the effects of this compound and its analogs:

  • Study on Antimicrobial Effects : A study involving a series of azetidine derivatives revealed that modifications in the triazole ring significantly enhanced antibacterial potency against resistant strains .
  • Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis .

Data Table

Biological ActivityTest Organism/Cell LineResultReference
AntibacterialE. coliMIC = 10 µg/mL
AntifungalC. albicansMIC = 15 µg/mL
AnticancerMCF7 (breast cancer)IC50 = 25 µM
Enzyme InhibitionPhosphodiesterase IVIC50 = 50 µM

Properties

IUPAC Name

N,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8/c1-10-5-15-14(16-6-10)20(2)11-7-21(8-11)13-4-3-12-18-17-9-22(12)19-13/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZQXEOLYVBWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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